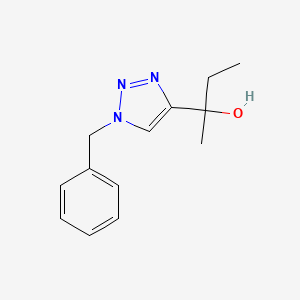
2-(1-Benzyltriazol-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyltriazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound imparts specific physicochemical properties that make it valuable for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyltriazol-4-yl)butan-2-ol typically involves the reaction of 1-benzyl-1H-1,2,3-triazole with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzyltriazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine.
Aplicaciones Científicas De Investigación
2-(1-Benzyltriazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Benzotriazole derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the formulation of corrosion inhibitors, UV stabilizers, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzyltriazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Uniqueness
2-(1-Benzyltriazol-4-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of the butan-2-ol moiety. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other benzotriazole derivatives. The compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable chemical entity.
Propiedades
IUPAC Name |
2-(1-benzyltriazol-4-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(2,17)12-10-16(15-14-12)9-11-7-5-4-6-8-11/h4-8,10,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYZCABPBSVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CN(N=N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-Pyrazin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7521585.png)
![Ethyl 4-[4-[(4-carbamoylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7521598.png)
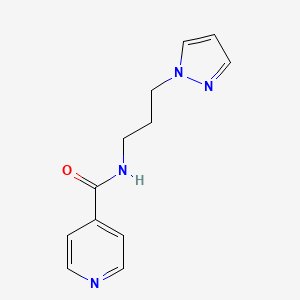
![N-[(1-phenylcyclopropyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7521607.png)
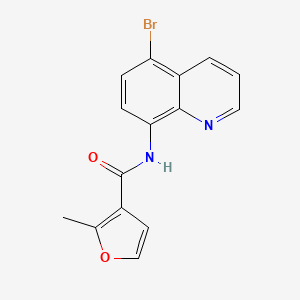

![N-[2-[4-(difluoromethoxy)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7521633.png)
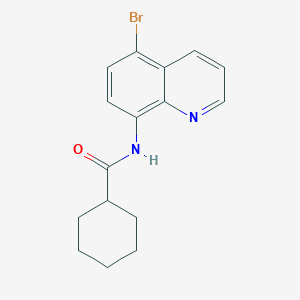
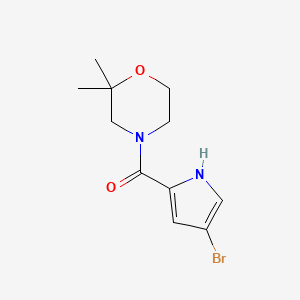




![1-Pyridin-2-yl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B7521677.png)
